Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Medicinal Chemistry Structure-Activity Relationship Quinazoline Derivatives

This 2-arylquinazoline benzamide is a critical tool for differentiating kinase selectivity and anti-mycobacterial SAR. Its unique meta-chlorophenyl group offers distinct electronic and steric properties compared to para-hydroxy or 2,6-dimethylphenyl analogs, which directly affect target binding and pharmacokinetics. Reference anti-TB studies show a 4-fold MIC fluctuation with minor substituent changes, making this exact compound essential for building a reliable hit expansion library and validating GlmU uridyltransferase docking models. Ensure experimental reproducibility by procuring this specific scaffold.

Molecular Formula C28H21ClN4O
Molecular Weight 464.95
CAS No. 361167-17-1
Cat. No. B2768044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
CAS361167-17-1
Molecular FormulaC28H21ClN4O
Molecular Weight464.95
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl
InChIInChI=1S/C28H21ClN4O/c1-18-13-14-25-24(15-18)26(19-7-3-2-4-8-19)33-28(32-25)31-22-11-5-9-20(16-22)27(34)30-23-12-6-10-21(29)17-23/h2-17H,1H3,(H,30,34)(H,31,32,33)
InChIKeyGWTXLOZXEOZUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-17-1): Chemical Identity and Procurement-Relevant Class Context


N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-17-1) is a synthetic small molecule belonging to the 2-arylquinazoline benzamide class, a scaffold extensively explored for kinase inhibition and anti-mycobacterial activity [1]. Its structure incorporates a 6-methyl-4-phenylquinazoline core linked via an amino bridge to a benzamide moiety bearing a meta-chlorophenyl substituent. With a molecular formula of C28H21ClN4O and a molecular weight of 464.9 g/mol , this compound is positioned as a research tool for probing biological pathways modulated by quinazoline-based ligands, particularly in anti-infective and oncology research programs.

Procurement Risk: Why Structural Analogs of N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide Cannot Be Casually Substituted


The biological activity of 2-arylquinazoline benzamides is exquisitely sensitive to the nature and position of substituents on the terminal benzamide ring. In a focused anti-tubercular study of 25 novel derivatives, minor structural modifications led to a 4-fold difference in MIC values against M. tuberculosis H37Rv, with only specific substitution patterns achieving potent activity (MIC 4 µg/mL) [1]. The meta-chlorophenyl group on the target compound introduces distinct electronic and steric properties compared to its para-hydroxy (CAS 361167-18-2) or 2,6-dimethylphenyl (CAS 337483-27-9) analogs, which are expected to differentially affect target binding, pharmacokinetic profile, and selectivity . Generic substitution with an in-class analog without equivalent validation therefore carries a high risk of divergent biological outcomes, making compound-specific procurement essential for reproducible research.

Quantitative Differential Evidence for N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-17-1)


Meta-Chlorophenyl Substitution: A Structural Differentiator from Common para-Substituted Analogs

The target compound features a unique meta-chlorophenyl substitution on the benzamide nitrogen, unlike the more common para-substituted analogs such as N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-18-2) and N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 337483-27-9) . A closely related 4-anilidoquinazoline derivative with a meta-chlorophenyl group demonstrated EGFR inhibition with an IC50 of 600 nM, indicating that this substitution pattern can confer specific kinase inhibitory activity [1]. While direct comparative data between the target and its para-substituted analogs are not available, the meta-chloro orientation is expected to alter hydrogen-bonding capacity and steric fit within ATP-binding pockets compared to para-substituted congeners .

Medicinal Chemistry Structure-Activity Relationship Quinazoline Derivatives

Anti-Mycobacterial Potential Inferred from Class-Leading 2-Arylquinazoline Benzamide Series

A 2020 study by Malasala et al. established that 2-arylquinazoline benzamide derivatives can achieve potent and specific anti-mycobacterial activity against M. tuberculosis H37Rv, with lead compounds 9e and 9f reaching an MIC of 4 µg/mL [1]. This series forms the direct structural class to which the target compound belongs. Although the specific compound N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide was not among the 25 molecules screened, the study confirms that the 2-arylquinazoline benzamide scaffold is a validated chemotype for anti-tubercular drug discovery, with MIC values ranging from 4–32 µg/mL for active members [1]. This class-level validation supports the procurement of the target compound for focused anti-mycobacterial screening campaigns.

Anti-tubercular M. tuberculosis H37Rv MIC Determination

Computationally Predicted Drug-Likeness and ADME Profile Supporting Prioritization for Probe Development

The Malasala et al. study conducted comprehensive in silico ADMET profiling on the 2-arylquinazoline benzamide series, confirming that active analogs obey Lipinski's Rule of Five and possess satisfactory predicted absorption, distribution, metabolism, excretion, and toxicity properties [1]. The target compound, with a molecular weight of 464.9 g/mol, 1 hydrogen bond donor, and 5 hydrogen bond acceptors , falls within favorable drug-like space (MW < 500, LogP predicted ~5). While direct experimental PK or toxicity data are not available for this specific compound, the class-level computational validation reduces the risk associated with early-stage procurement for in vitro profiling.

Drug-likeness ADMET Prediction Molecular Modeling

Procurement-Driven Application Scenarios for N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-17-1)


Hit Expansion and SAR Studies in Anti-Tubercular Drug Discovery

Given the validated anti-mycobacterial activity of the 2-arylquinazoline benzamide class against M. tuberculosis H37Rv (MICs 4–32 µg/mL) [1], this compound is most rationally procured as part of a hit expansion library. Its distinct meta-chlorophenyl substituent provides a complementary SAR data point to the published lead compounds, enabling medicinal chemistry teams to probe the effect of halogen substitution pattern on GlmU uridyltransferase inhibition and whole-cell potency.

Kinase Selectivity Profiling Panels for Quinazoline-Based Inhibitors

The quinazoline core is a privileged kinase inhibitor scaffold. A structurally related compound, N-(3-chlorophenyl)-6-methylquinazolin-4-amine, has demonstrated EGFR inhibition with an IC50 of 600 nM [2]. This compound, with its extended benzamide linker, is a suitable procurement candidate for inclusion in kinase selectivity panels to differentiate target engagement profiles between 4-anilinoquinazolines and 2-arylquinazoline benzamides, particularly for groups investigating EGFR, HER2, or other tyrosine kinase targets.

Computational Chemistry and Molecular Docking Model Validation

The Malasala et al. study validated molecular docking models for 2-arylquinazoline benzamides against the GlmU enzyme [1]. This compound, with its unique meta-chlorophenyl motif, serves as an ideal procurement for testing the predictive accuracy of these models on an external compound, enabling computational chemistry groups to refine docking scoring functions and pharmacophore models before committing to synthesis of a full library.

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.